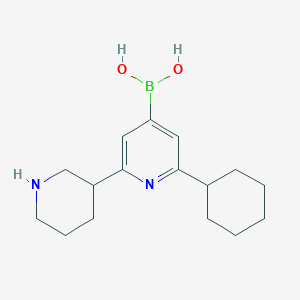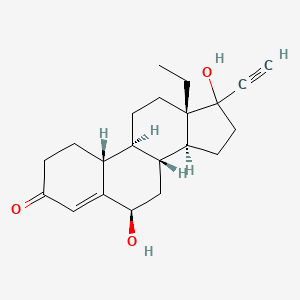
rac 6beta-Hydroxy Norgestrel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 6beta-Hydroxy Norgestrel: is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . It is a hydroxylated impurity of Norgestrel, a well-known progestin used in various contraceptive formulations . The compound is characterized by the presence of a hydroxyl group at the 6beta position, which distinguishes it from its parent compound, Norgestrel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 6beta-Hydroxy Norgestrel involves the hydroxylation of Norgestrel. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective hydroxylation at the 6beta position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity . The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: rac 6beta-Hydroxy Norgestrel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Norgestrel.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Norgestrel.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
rac 6beta-Hydroxy Norgestrel has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of hydroxylated steroids.
Biology: Investigated for its potential biological activity and interactions with steroid receptors.
Medicine: Studied for its potential use in contraceptive formulations and hormone replacement therapy.
Industry: Utilized in the development of new synthetic routes for steroidal compounds.
Mecanismo De Acción
The mechanism of action of rac 6beta-Hydroxy Norgestrel involves its interaction with progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . Once bound to these receptors, the compound modulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . This inhibition of the LH surge prevents ovulation and thereby exerts its contraceptive effects .
Comparación Con Compuestos Similares
rac 6beta-Hydroxy Norgestrel can be compared with other similar compounds, such as:
Norgestrel: The parent compound, which lacks the hydroxyl group at the 6beta position.
Levonorgestrel: The biologically active enantiomer of Norgestrel, widely used in contraceptive formulations.
Hydroxyprogesterone: Another hydroxylated steroid with different biological activity and applications.
Uniqueness: The presence of the hydroxyl group at the 6beta position in this compound imparts unique chemical and biological properties, distinguishing it from its parent compound and other similar steroids .
Propiedades
Fórmula molecular |
C21H28O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1 |
Clave InChI |
LUDPEOWAWHAHEP-XOSYWVMGSA-N |
SMILES isomérico |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O |
SMILES canónico |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
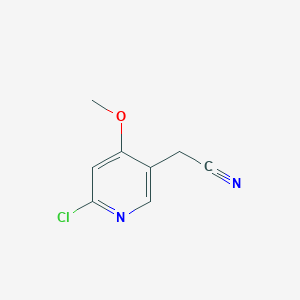
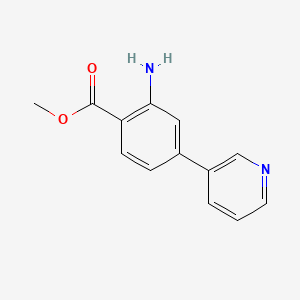
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)
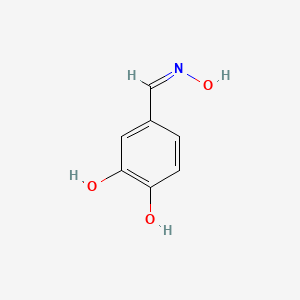
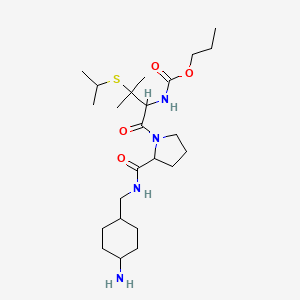
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
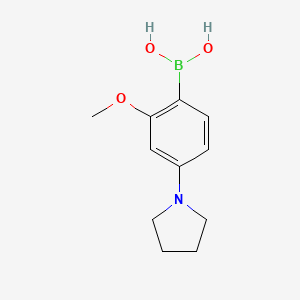
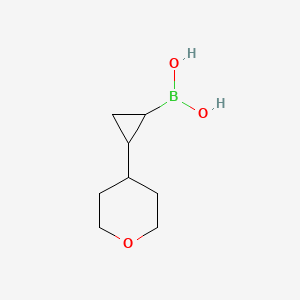
![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
